molecular formula C17H20N4O6 B3747085 ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE

Cat. No.: B3747085
M. Wt: 376.4 g/mol
InChI Key: VSOCXLHHIKMUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound with a molecular formula of C18H22N4O6. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of its derivatives .

Comparison with Similar Compounds

ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 2-[3,5-dimethyl-4-[[2-(4-nitrophenoxy)acetyl]amino]pyrazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6/c1-4-26-16(23)9-20-12(3)17(11(2)19-20)18-15(22)10-27-14-7-5-13(6-8-14)21(24)25/h5-8H,4,9-10H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOCXLHHIKMUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

56 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 2
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ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITROPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE

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